5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Description
The compound 5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic system consists of a pyrazole ring fused with a benzoxazine moiety. The substituents at positions 2 and 5 are thiophen-2-yl and 4-fluorophenyl groups, respectively.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c21-14-9-7-13(8-10-14)20-23-17(15-4-1-2-5-18(15)24-20)12-16(22-23)19-6-3-11-25-19/h1-11,17,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOGDMHNTGWQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide. Its molecular formula is with a molecular weight of 655.7 g/mol. The structure includes a pyrazolo-benzoxazine core which is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrazolo compounds exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo derivatives. For instance:
- A study reported that certain pyrazoline derivatives demonstrated significant cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 µM .
- Another research highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Research has shown that certain pyrazole derivatives possess notable antifungal activity and can inhibit bacterial growth .
- The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy.
Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties:
- Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The mechanisms underlying the biological activities of 5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can alter signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
Case Study 1: Anticancer Efficacy
A recent investigation into a series of pyrazole derivatives found that one derivative exhibited IC₅₀ values below 10 µM against several cancer cell lines, indicating strong anticancer potential . The study employed various assays to confirm the cytotoxic effects and elucidate the underlying mechanisms.
Case Study 2: Antimicrobial Screening
Another study screened multiple pyrazole derivatives for antimicrobial activity against pathogenic bacteria and fungi. Results indicated that certain modifications in the thiophene ring enhanced the antimicrobial potency significantly compared to unmodified compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular weights, and key properties of 5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine with analogous compounds derived from the evidence:
Structural and Electronic Differences
- Heterocyclic Moieties: Thiophen-2-yl (in the target compound and ) introduces sulfur-based interactions, while phenyl groups (e.g., ) favor aromatic stacking.
Stereochemistry : Some analogs (e.g., ) have defined stereocenters, which could influence chiral recognition in biological systems. The target compound’s stereochemical configuration is unspecified but may affect its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
